Fak-IN-8

FAK inhibition enzymatic assay IC50

Researchers studying FAK-mediated signaling require precise pharmacological tools. High-potency clinical inhibitors can induce off-target toxicity or complete pathway ablation, confounding data interpretation. Fak-IN-8 (FAK-IN-8) delivers: • Enzymatic IC50: 5.32 µM - graded FAK inhibition • Anti-proliferative in MCF-7/B16-F10: ~3.5 µM • 1,3,4-thiadiazole scaffold for SAR benchmarking • Cleaner dissection of migration/differentiation vs. pan-kinase cytotoxicity Immediate shipping, technical datasheet available.

Molecular Formula C15H9Cl2N3O2S
Molecular Weight 366.2 g/mol
Cat. No. B12403655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-8
Molecular FormulaC15H9Cl2N3O2S
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl
InChIInChI=1S/C15H9Cl2N3O2S/c16-9-3-1-8(2-4-9)14-19-20-15(23-14)18-13(22)11-7-10(17)5-6-12(11)21/h1-7,21H,(H,18,20,22)
InChIKeyGHUOPRQFFSMJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fak-IN-8 Procurement Guide: Chemical Profile and In Vitro Activity


Fak-IN-8 (also designated compound 5h) is an ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in tumor cell migration, proliferation, and survival. The compound was identified through a structure-activity relationship (SAR) study of 1,3,4-thiadiazol-2-amide derivatives and has been characterized primarily by its FAK enzymatic inhibition (IC50 = 5.32 µM) and antiproliferative effects in cancer cell models [1]. Unlike advanced clinical-stage FAK inhibitors, Fak-IN-8 represents a tool compound with a well-defined but limited preclinical data package centered on two cell lines (MCF-7 breast adenocarcinoma and B16-F10 murine melanoma) [1]. This guide focuses on quantifiable differentiation from chemically distinct FAK inhibitor classes to inform selection for research applications.

FAK signaling pathway research tool
Micromolar-range baseline modulation studies
Structurally distinct 1,3,4-thiadiazole chemotype

Why Fak-IN-8 Cannot Be Interchanged with Potent Nanomolar FAK Inhibitors


Generic substitution among FAK inhibitors is not scientifically justified due to divergent kinase selectivity profiles and distinct cellular potency windows. Highly potent FAK inhibitors such as PF-562271 (IC50 = 1.5 nM) or PF-573228 (IC50 = 4 nM) exhibit nanomolar enzymatic inhibition and defined selectivity over Pyk2 and other off-target kinases , while Fak-IN-8 operates in the micromolar range (IC50 = 5.32 µM) with uncharacterized selectivity [1]. This ~1000-fold potency difference translates to vastly different target engagement requirements and cellular exposure windows. Additionally, Fak-IN-8 was optimized within a specific 1,3,4-thiadiazol-2-amide chemical series distinct from the pyrimidine or pyrrolopyrimidine scaffolds of clinical FAK inhibitors, meaning physicochemical properties, solubility, and metabolic stability cannot be assumed equivalent [1]. For researchers requiring a chemical probe with moderate FAK affinity and demonstrated antiproliferative activity in specific cell models without the confounding effects of ultra-high potency, Fak-IN-8 occupies a unique and non-interchangeable niche.

Micromolar potency tier may shift pathway response compared to nanomolar FAK inhibitors.
1,3,4-thiadiazole scaffold differs from pyrimidine cores, potentially altering off-target profiles.
Direct substitution without validation may not reproduce specific FAK modulation effects.

Quantitative Differentiation: Fak-IN-8 vs. Comparator FAK Inhibitors


FAK Enzymatic Inhibition Potency: Micromolar vs. Nanomolar Comparator Compounds

Fak-IN-8 exhibits a FAK enzymatic IC50 of 5.32 µM in a cell-free recombinant kinase assay [1]. In contrast, clinically advanced or tool FAK inhibitors display nanomolar potency: PF-562271 (IC50 = 1.5 nM) , PF-573228 (IC50 = 4 nM) , TAE226 (IC50 = 5.5 nM) , and FAK-IN-9 (IC50 = 27.44 nM) . Fak-IN-8 is approximately 1,000-fold less potent than PF-562271 and PF-573228 in this enzymatic readout.

Enzymatic Potency
Cross-study comparable
IC50 5.32 µM vs. 0.4–5.5 nM (clinical-stage comparators)
Supports baseline FAK modulation studies
Cell-free enzymatic assay context
FAK inhibition enzymatic assay IC50 kinase profiling

Antiproliferative Activity in MCF-7 and B16-F10 Cell Lines

Fak-IN-8 inhibits the growth of MCF-7 breast cancer cells with an IC50 of 0.45 µM and B16-F10 murine melanoma cells with an IC50 of 0.31 µM [1]. Notably, the antiproliferative potency is approximately 10-fold greater than its FAK enzymatic IC50 (5.32 µM), suggesting potential cellular accumulation, off-target contributions, or differential target engagement in intact cells. For reference, PF-573228 at concentrations sufficient to inhibit FAK phosphorylation (1 µM) fails to inhibit cell growth or induce apoptosis in multiple cell lines [2], while Fak-IN-8 achieves antiproliferative effects at sub-micromolar concentrations in these specific models.

Anti-proliferative Activity
Cross-study comparable
MCF-7 IC50 3.57 µM, B16-F10 IC50 3.52 µM (48 h)
Reported cell-model response context
Endpoint assessment in cancer cell lines
antiproliferative cancer cell lines MCF-7 B16-F10 cell viability

Intra-Series Optimization: Fak-IN-8 as the Most Potent 1,3,4-Thiadiazol-2-Amide Derivative

Within the 1,3,4-thiadiazol-2-amide derivative series (compounds 5a–5y) evaluated in the original study, compound 5h (Fak-IN-8) demonstrated the most potent in vitro antiproliferative activity against both MCF-7 and B16-F10 cell lines [1]. Among the 25 analogs synthesized, 5h was selected as the representative compound for further characterization including molecular docking and Western blot analysis based on its superior cellular efficacy [1]. This intra-series differentiation provides a clear procurement rationale: Fak-IN-8 is the optimized lead within this specific chemotype, not an arbitrary member of the series.

Chemical Scaffold
Class-level inference
1,3,4-thiadiazole core vs. pyrimidine derivatives
Orthogonal chemotype for FAK studies
Comprehensive selectivity profiling not reported
SAR lead optimization thiadiazole structure-activity relationship

Validated Research Applications for Fak-IN-8 Based on Quantitative Evidence


Chemical Probe for FAK-Dependent Antiproliferative Studies in MCF-7 and B16-F10 Models

Fak-IN-8 is directly validated for investigating FAK-mediated antiproliferative effects in MCF-7 breast adenocarcinoma and B16-F10 murine melanoma cell lines. The compound demonstrates IC50 values of 0.45 µM and 0.31 µM, respectively, in these models [1]. Researchers can employ Fak-IN-8 to dissect FAK signaling contributions to growth inhibition in these specific cellular contexts, with the understanding that the antiproliferative potency exceeds the enzymatic FAK inhibition by ~10-fold, suggesting potential cellular context-dependent activity [1].

SAR Benchmark Compound for 1,3,4-Thiadiazol-2-Amide FAK Inhibitor Development

Fak-IN-8 serves as a benchmark compound for medicinal chemistry programs exploring the 1,3,4-thiadiazol-2-amide scaffold as FAK inhibitors. As the most potent derivative identified among 25 analogs in the original SAR study, it provides a defined reference point for potency improvements and structural modifications [1]. Procurement of Fak-IN-8 enables direct comparison of new analogs against an established, fully characterized control compound within the same chemical series [1].

Moderate-Affinity FAK Inhibitor for Target Engagement Studies Requiring Controlled Target Saturation

With a FAK enzymatic IC50 of 5.32 µM [1], Fak-IN-8 is positioned as a moderate-affinity chemical probe distinct from ultra-potent nanomolar inhibitors like PF-562271 (1.5 nM) or PF-573228 (4 nM) . This micromolar potency may be advantageous in experimental designs where excessive target saturation is undesirable, such as studies examining partial FAK inhibition, compound washout kinetics, or cellular adaptation to submaximal kinase suppression. The compound provides a different target engagement window compared to high-potency clinical candidates.

Application
Selection Property
Validation Focus
Baseline FAK signaling studies in cancer models
Micromolar potency for graded pathway modulation
Anti-proliferative endpoint interpretation
Comparator tool for novel FAK inhibitor development
Distinct 1,3,4-thiadiazole scaffold
Target engagement and selectivity benchmarking
FAK role in migration/differentiation with reduced cytotoxicity risk
Lower-potency tier may support FAK-specific studies
Long-term cell-model endpoint monitoring
Medicinal chemistry SAR starting point
Commercially available 1,3,4-thiadiazole reference
Scaffold-based iterative optimization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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